molecular formula C15H12FNO3 B12138087 N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12138087
M. Wt: 273.26 g/mol
InChI Key: HQWFXNOFOYUZNW-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a dihydrobenzodioxine ring system, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthetic process to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents, halogenating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • (Z)-4-fluoro-N’-(3-fluorophenyl)benzimidamide
  • Tris(3-fluorophenyl)antimony

Comparison:

Properties

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

IUPAC Name

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C15H12FNO3/c16-10-4-3-5-11(8-10)17-15(18)14-9-19-12-6-1-2-7-13(12)20-14/h1-8,14H,9H2,(H,17,18)

InChI Key

HQWFXNOFOYUZNW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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